2,7-Bis(valerylamino)-1,8-naphthyridine-3-carbonitrile
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Overview
Description
2,7-Bis(valerylamino)-1,8-naphthyridine-3-carbonitrile is an organic compound with a complex structure that includes a naphthyridine core substituted with valerylamino groups and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(valerylamino)-1,8-naphthyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is to start with a naphthyridine derivative and introduce the valerylamino groups through nucleophilic substitution reactions. The carbonitrile group can be introduced via a cyanation reaction using reagents such as sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis(valerylamino)-1,8-naphthyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
2,7-Bis(valerylamino)-1,8-naphthyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 2,7-Bis(valerylamino)-1,8-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,7-Bis(dimesitylboryl)-N-ethyl-carbazole: Known for its photophysical properties and applications in organic light-emitting diodes (OLEDs).
2,7-Bis(BMes2)pyrene: Exhibits extensive electron delocalization and is used in materials science.
Uniqueness
2,7-Bis(valerylamino)-1,8-naphthyridine-3-carbonitrile is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
212319-42-1 |
---|---|
Molecular Formula |
C19H23N5O2 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[6-cyano-7-(pentanoylamino)-1,8-naphthyridin-2-yl]pentanamide |
InChI |
InChI=1S/C19H23N5O2/c1-3-5-7-16(25)21-15-10-9-13-11-14(12-20)19(24-18(13)22-15)23-17(26)8-6-4-2/h9-11H,3-8H2,1-2H3,(H2,21,22,23,24,25,26) |
InChI Key |
MGFHOCYJHQSVNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=NC2=NC(=C(C=C2C=C1)C#N)NC(=O)CCCC |
Origin of Product |
United States |
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